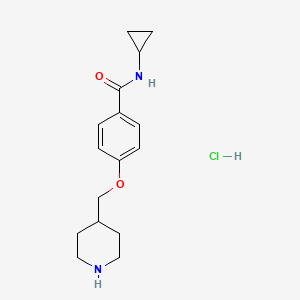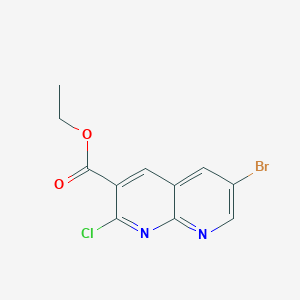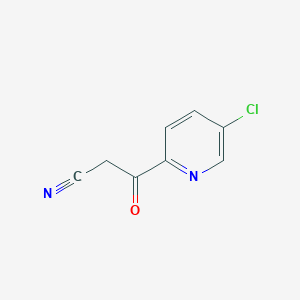
N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide
Vue d'ensemble
Description
N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C13H17F3N2O . It is a derivative of nicotinamide, which is a form of vitamin B3 .
Molecular Structure Analysis
The molecular structure of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide consists of a nicotinamide core substituted with a trifluoromethyl group at the 6-position and diisopropylamino group at the nitrogen .Physical And Chemical Properties Analysis
N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide has a molecular weight of 274.28 . The predicted density is 1.151±0.06 g/cm3, and the predicted boiling point is 335.8±42.0 °C .Applications De Recherche Scientifique
Drug Development
The trifluoromethyl group is significant in drug development due to its ability to improve pharmacokinetic properties. It can enhance the lipophilicity and metabolic stability of pharmaceutical compounds, making it a valuable moiety in medicinal chemistry .
Agricultural Chemistry
In agrochemicals, the trifluoromethyl group can alter the biological activity of compounds, potentially leading to the development of more effective pesticides and herbicides .
Material Science
The unique electronic and steric properties of the trifluoromethyl group can influence the physicochemical properties of materials, impacting their development and use in various applications .
Biological Studies
This compound’s structure allows for its use in studying biological processes, such as cell proliferation and apoptosis, which are crucial in understanding diseases and developing new treatments .
Enzyme Inhibition
The trifluoromethyl group can lower the pKa of certain compounds, enhancing their potency as enzyme inhibitors, which is vital in drug design for various diseases .
Organic Synthesis
The trifluoromethyl group is utilized in organic synthesis, where it participates in various reactions such as C–F bond activation and defluorinative functionalization, expanding the toolkit available to synthetic chemists .
Fluorine Chemistry
It plays a role in the broader field of fluorine chemistry, where its incorporation into organic compounds is crucial for developing new molecules with desired properties .
Photoredox Catalysis
The trifluoromethyl group is involved in photoredox catalysis, which is an area of interest for developing new synthetic methodologies and improving existing ones .
Propriétés
IUPAC Name |
N,N-di(propan-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-8(2)18(9(3)4)12(19)10-5-6-11(17-7-10)13(14,15)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDWMMFEMXZFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



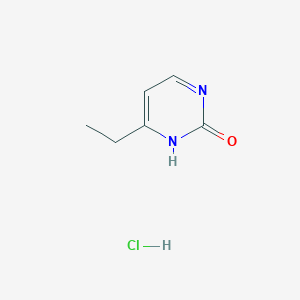
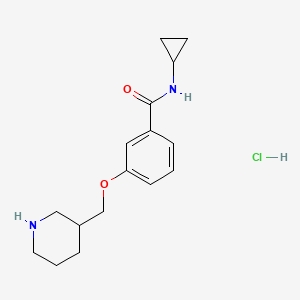
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/structure/B1397011.png)
![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1397013.png)
![1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B1397014.png)
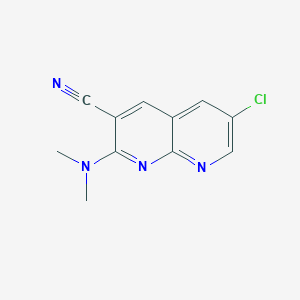
![Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate](/img/structure/B1397018.png)
![Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1397020.png)
![4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397022.png)
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1397025.png)
